(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)
Overview
Description
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) typically involves the reaction of 6,6’-dimethoxybiphenyl with di-2-furylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where one of the furyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives depending on the substituent introduced.
Scientific Research Applications
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) has numerous applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in the catalytic complexes, and the pathways involved are typically those associated with the catalytic cycles of the respective reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-1- (RP)-2- Di (2-furyl)phosphino ferrocenyl ethylbis (2-methylphenyl)phosphine
- ®-1- (SP)-2- Di (2-furyl)phosphino ferrocenyl ethyldi (3,5-xylyl)phosphine
Uniqueness
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) is unique due to its specific chiral structure and the presence of both biphenyl and furyl groups. This combination allows for the formation of highly stable and selective catalytic complexes, making it particularly valuable in asymmetric synthesis compared to other similar compounds .
Properties
IUPAC Name |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYJVGTLXSMBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571223 | |
Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145214-59-1, 145214-57-9 | |
Record name | 1,1′-[(1S)-6,6′-Dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-di-2-furanylphosphine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145214-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis(di-2-furylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2'-Bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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